molecular formula C16H17NO2 B268419 N-(3-isopropoxyphenyl)benzamide

N-(3-isopropoxyphenyl)benzamide

Cat. No. B268419
M. Wt: 255.31 g/mol
InChI Key: HXQJZEQKOYPLTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-isopropoxyphenyl)benzamide, also known as GW-501516, is a synthetic drug that has been extensively researched for its potential applications in the field of sports performance enhancement, as well as for its therapeutic properties in the treatment of various health conditions. This compound belongs to the class of selective androgen receptor modulators (SARMs) and was first developed by GlaxoSmithKline (GSK) in the late 1990s.

Mechanism of Action

N-(3-isopropoxyphenyl)benzamide works by activating the peroxisome proliferator-activated receptor delta (PPAR-delta), a protein that plays a key role in regulating energy metabolism and muscle fiber composition. By activating PPAR-delta, this compound increases the expression of genes involved in fatty acid oxidation and energy expenditure, while also promoting the growth of type I muscle fibers, which are important for endurance activities.
Biochemical and Physiological Effects:
N-(3-isopropoxyphenyl)benzamide has been shown to have a number of biochemical and physiological effects in animal studies. These include increased endurance, improved cardiovascular health, and reduced body fat. Additionally, this compound has been shown to improve insulin sensitivity, reduce inflammation, and promote the growth of new blood vessels.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-isopropoxyphenyl)benzamide in lab experiments is its specificity for PPAR-delta, which allows for targeted modulation of energy metabolism and muscle fiber composition. Additionally, this compound has a relatively long half-life, which makes it suitable for use in long-term studies. However, one of the main limitations of using this compound in lab experiments is its potential for off-target effects, which can complicate data interpretation.

Future Directions

There are a number of potential future directions for research on N-(3-isopropoxyphenyl)benzamide. These include investigating its therapeutic potential in the treatment of various health conditions, such as diabetes, obesity, and cancer. Additionally, further studies are needed to elucidate the mechanisms underlying its effects on energy metabolism and muscle fiber composition, as well as to explore its potential applications in the field of sports performance enhancement. Finally, future research should also focus on identifying any potential side effects or safety concerns associated with the use of this compound.

Synthesis Methods

The synthesis of N-(3-isopropoxyphenyl)benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with isopropyl alcohol and sodium hydroxide to form 3-isopropoxy-4-nitrobenzoic acid. This intermediate is then reacted with thionyl chloride and aniline to yield the final product, N-(3-isopropoxyphenyl)benzamide.

Scientific Research Applications

N-(3-isopropoxyphenyl)benzamide has been extensively studied for its potential applications in the field of sports performance enhancement. It has been shown to increase endurance, improve cardiovascular health, and reduce body fat in animal studies. Additionally, this compound has been investigated for its therapeutic properties in the treatment of various health conditions, including diabetes, obesity, and certain types of cancer.

properties

Product Name

N-(3-isopropoxyphenyl)benzamide

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-(3-propan-2-yloxyphenyl)benzamide

InChI

InChI=1S/C16H17NO2/c1-12(2)19-15-10-6-9-14(11-15)17-16(18)13-7-4-3-5-8-13/h3-12H,1-2H3,(H,17,18)

InChI Key

HXQJZEQKOYPLTA-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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